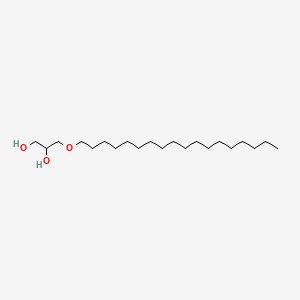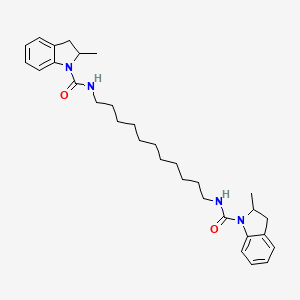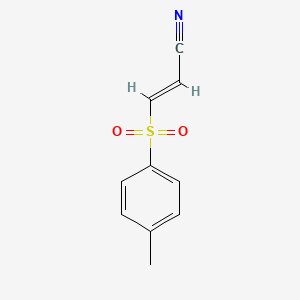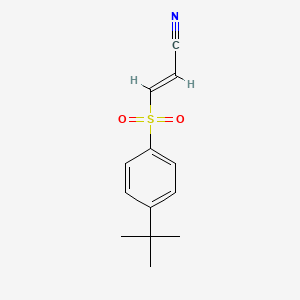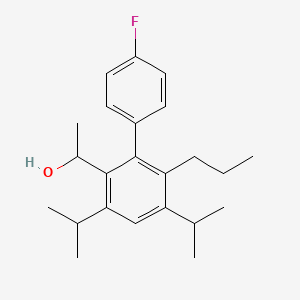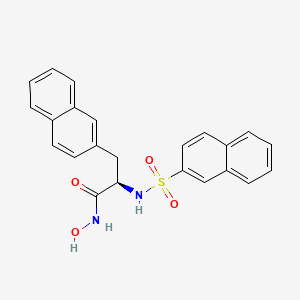
BB-78485
描述
BB-78485 是一种有效的 UDP-3-O-(R-3-羟基肉豆蔻酰)-N-乙酰葡糖胺脱乙酰基酶(通常称为 LpxC)的小分子抑制剂。这种酶对于脂多糖 (lipid A) 的生物合成至关重要,脂多糖是革兰氏阴性细菌外膜的主要成分。 This compound 表现出显著的抗菌活性,使其成为研究开发针对革兰氏阴性细菌的选择性抗菌剂的宝贵化合物 .
准备方法
BB-78485 的合成涉及多个步骤,从商业上可获得的起始原料开始 反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO),以及催化剂以促进所需产物的形成 .
化学反应分析
BB-78485 主要经历磺酰胺和异羟肟酸衍生物的典型反应。这些反应包括:
氧化: this compound 在特定条件下可以被氧化形成相应的亚砜或砜。
还原: 该化合物可以被还原形成胺或其他还原衍生物。
取代: this compound 可以进行亲核取代反应,其中磺酰胺或异羟肟酸基团被其他官能团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及胺或醇等亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
BB-78485 具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究 LpxC 的抑制和革兰氏阴性细菌中脂多糖的生物合成。
生物学: this compound 用于研究脂多糖在细菌生长和毒力中的作用。
医学: 该化合物正在探索其作为针对革兰氏阴性细菌感染的选择性抗菌剂的潜力。
作用机制
BB-78485 通过抑制 LpxC 酶发挥作用,LpxC 酶对于革兰氏阴性细菌中脂多糖的生物合成至关重要。该化合物与 LpxC 的活性位点结合,阻止酶催化 UDP-3-O-(R-3-羟基肉豆蔻酰)-N-乙酰葡糖胺的脱乙酰化。 这种抑制会破坏脂多糖的合成,导致有毒中间体的积累,最终导致细菌细胞死亡 .
相似化合物的比较
BB-78485 属于一类称为 LpxC 抑制剂的化合物。类似的化合物包括:
CHIR-090: 另一种具有异羟肟酸部分的强效 LpxC 抑制剂。
L-161,240: 一种抑制 LpxC 的芳基噁唑啉衍生物。
PF-04753299: 和 :抑制 LpxC 的甲基砜衍生物。
This compound 在结构和效力方面具有独特性,其对 LpxC 的 IC50 值为 160 nM。 这使其成为研究 LpxC 抑制和开发选择性抗菌剂的宝贵工具 .
属性
IUPAC Name |
(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUXLMPQFMDRD-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BB-78485 a promising antibacterial target?
A1: this compound targets the enzyme LpxC (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase), a key enzyme in the biosynthesis of lipid A. Lipid A is a crucial component of lipopolysaccharide (LPS), which anchors LPS into the outer membrane of Gram-negative bacteria. [] As LPS is essential for bacterial growth and virulence, inhibiting its biosynthesis is lethal to bacteria, making LpxC an attractive target for the development of new antibiotics. []
Q2: How does this compound interact with LpxC?
A2: this compound acts as a potent inhibitor of LpxC. Structural studies, such as the crystal structure of Escherichia coli LpxC in complex with this compound, provide insights into this interaction. [] These studies reveal that this compound likely binds to the active site of LpxC, interfering with its enzymatic activity. []
Q3: Has this compound demonstrated efficacy against any specific bacteria?
A3: Research indicates that this compound exhibits gram-negative selective activity. It shows promising results against bacteria like Escherichia coli, Serratia marcescens, Morganella morganii, Haemophilus influenzae, Moraxella catarrhalis, and Burkholderia cepacia. []
Q4: Is there a risk of bacteria developing resistance to this compound?
A4: While this compound shows potential, the emergence of bacterial resistance is a concern with any antibiotic. Studies have identified mutations in the fabZ or lpxC genes of Escherichia coli that confer decreased susceptibility to this compound, highlighting the need for strategies to mitigate resistance development. []
Q5: Are there any structural analogs of this compound being investigated?
A5: Research exploring structural analogs of this compound is ongoing. A study investigated Para-(benzoyl)-phenylalanine as a potential LpxC inhibitor, suggesting it could be a potent drug molecule against leptospirosis caused by the Gram-negative bacteria Leptospira interrogans. [] This highlights the potential of exploring structural modifications to enhance efficacy and target specificity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


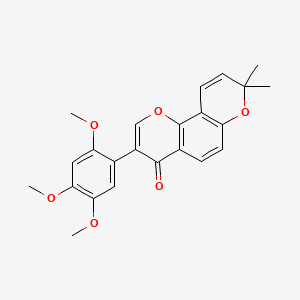
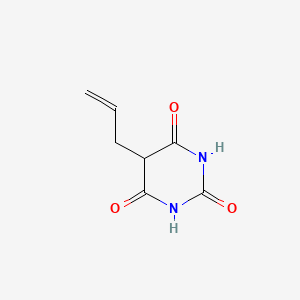
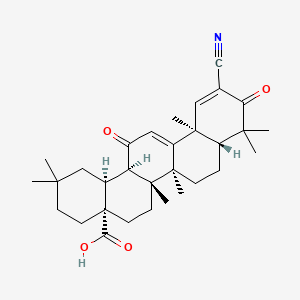
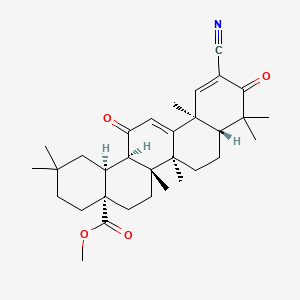
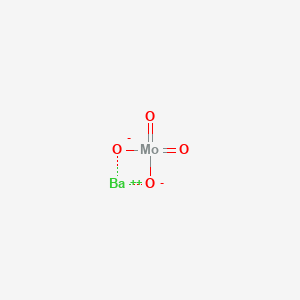

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)

